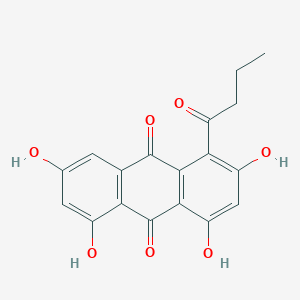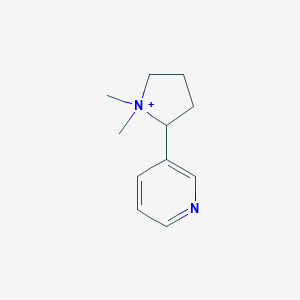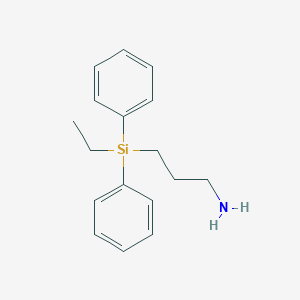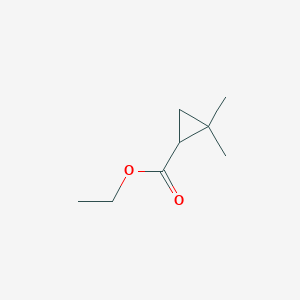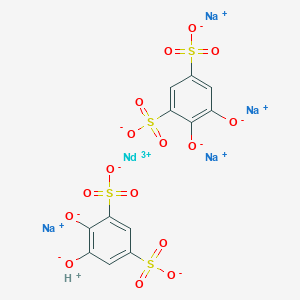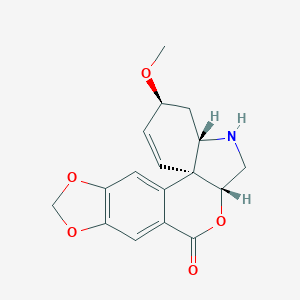
(6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine involves multiple steps, including the formation of key intermediates and the use of specific reagents. The exact synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives.
Scientific Research Applications
(6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine include:
Chlorella: A single-celled green algae with high nutritional value.
Moringa: A green superfood known for its health benefits.
Barley Grass Powder: A nutrient-rich powder used as a dietary supplement.
Uniqueness
This compound is unique due to its specific structural properties and potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
17245-18-0 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(1S,13R,16S,18S)-18-methoxy-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |
InChI |
InChI=1S/C17H17NO5/c1-20-9-2-3-17-11-6-13-12(21-8-22-13)5-10(11)16(19)23-15(17)7-18-14(17)4-9/h2-3,5-6,9,14-15,18H,4,7-8H2,1H3/t9-,14+,15+,17+/m1/s1 |
InChI Key |
VALATXGDIQJFFL-HNOLUEMASA-N |
SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


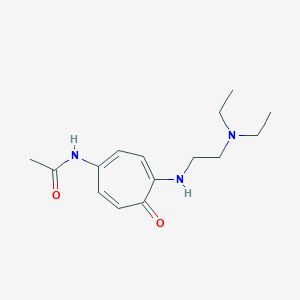
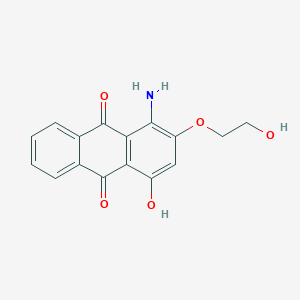
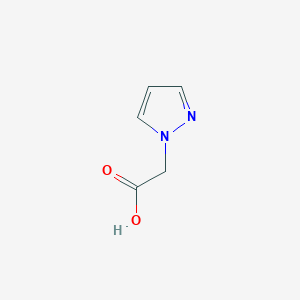
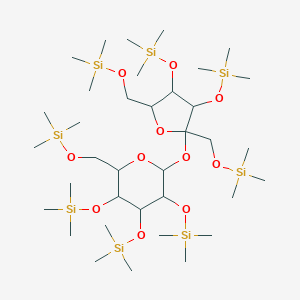

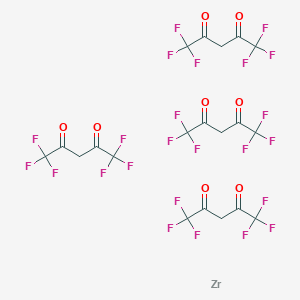
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
